2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methoxy group and a dioxaborinane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxybiphenyl with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-methoxybiphenyl is reacted with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybiphenyl derivatives.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The biphenyl core allows for π-π interactions with aromatic residues in proteins, while the dioxaborinane ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: A simpler biphenyl derivative with similar structural features.
4-Methoxyphenylboronic acid: Contains a boronic acid group similar to the dioxaborinane ring.
Biphenyl: The parent compound of the biphenyl derivatives.
Uniqueness
2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both a methoxy-substituted biphenyl core and a dioxaborinane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methoxy-5-phenylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO3/c1-18(2)12-21-19(22-13-18)16-11-15(9-10-17(16)20-3)14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXGGYGUCPWDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160819 | |
Record name | 1,3,2-Dioxaborinane, 2-(4-methoxy[1,1′-biphenyl]-3-yl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096995-04-7 | |
Record name | 1,3,2-Dioxaborinane, 2-(4-methoxy[1,1′-biphenyl]-3-yl)-5,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096995-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborinane, 2-(4-methoxy[1,1′-biphenyl]-3-yl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.